Ansofaxine hydrochloride (LY03005; LPM570065) is a triple reuptake inhibitor classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [, ]. It functions as a prodrug of desvenlafaxine, a clinically available SNRI []. Its primary area of scientific research is its potential as a treatment for Major Depressive Disorder (MDD) [, ]. Unlike traditional antidepressants like SSRIs and SNRIs, ansofaxine hydrochloride demonstrates a more balanced inhibitory activity against the reuptake of dopamine, norepinephrine, and serotonin [].
Ansofaxine hydrochloride was developed as part of research into multi-target antidepressants. It is chemically defined as [±]-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate. The compound's unique structure allows it to interact with multiple neurotransmitter systems, making it a candidate for treating various psychiatric conditions beyond depression, including anxiety disorders and possibly neurodegenerative diseases .
The synthesis of ansofaxine hydrochloride involves several key steps:
Common reagents used in these processes include alkylating agents for functionalization and solvents such as dichloromethane for extraction and purification. Techniques like column chromatography are employed to ensure the purity of the final product .
Ansofaxine hydrochloride's molecular formula is C_{19}H_{26}ClN_{1}O_{2} with a molecular weight of 335.87 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of ansofaxine allows it to effectively bind to serotonin, norepinephrine, and dopamine transporters, facilitating its role as a triple reuptake inhibitor .
Ansofaxine hydrochloride acts primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism involves:
Pharmacokinetic studies have indicated that ansofaxine has favorable safety profiles and tolerability in clinical settings, making it a promising candidate for further development .
Ansofaxine hydrochloride has diverse applications in scientific research:
Ansofaxine hydrochloride (LY03005/LPM570065) functions as a triple monoamine reuptake inhibitor (TRI) with a unique pharmacodynamic profile targeting three key neurotransmitter systems: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This compound exerts therapeutic effects through simultaneous blockade of presynaptic transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—resulting in increased synaptic concentrations of these monoamines [1] [4]. The distinctive pharmacological advantage of ansofaxine lies in its balanced action across all three monoaminergic systems, contrasting sharply with conventional antidepressants like selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) that primarily modulate one or two pathways [1] [8].
The dopaminergic component of ansofaxine's action is particularly significant for addressing refractory depressive symptoms. By enhancing DA neurotransmission in the mesocorticolimbic pathway, ansofaxine targets anhedonia (loss of pleasure) and motivational deficits—core symptoms of major depressive disorder (MDD) that are often treatment-resistant with SSRIs/SNRIs. This dopaminergic activity also contributes to potential improvements in cognitive function and reward-motivated behaviors [1] [7]. Neurochemically, the simultaneous elevation of 5-HT, NE, and DA creates a synergistic therapeutic effect: 5-HT regulates mood and emotional processing, NE enhances attention and energy, while DA mediates reward sensitivity and psychomotor function [1] [6] [10].
Table 1: Neurotransmitter Systems Targeted by Ansofaxine Hydrochloride
Neurotransmitter | Primary CNS Pathways | Therapeutic Implications in MDD |
---|---|---|
Serotonin (5-HT) | Dorsal raphe nuclei → Cortex/Limbic system | Mood stabilization, Emotional regulation |
Norepinephrine (NE) | Locus coeruleus → Prefrontal cortex/Hippocampus | Alertness, Energy, Attention |
Dopamine (DA) | Ventral tegmental area → Nucleus accumbens/PFC | Reward processing, Motivation, Pleasure |
Preclinical microdialysis studies demonstrate that ansofaxine administration significantly increases extracellular DA concentrations in the rat striatum—an effect approximately 2-3 times stronger than that observed with desvenlafaxine (a pure SNRI). This robust dopaminergic activity differentiates ansofaxine from most existing antidepressants and supports its classification as a true TRI rather than merely a prodrug of desvenlafaxine [1] [7].
The inhibition potency of ansofaxine hydrochloride has been quantitatively characterized through in vitro radioligand binding and functional reuptake assays. Research demonstrates that ansofaxine exhibits differential affinity for human monoamine transporters, with the highest potency observed at DAT, followed by SERT and NET [2] [7] [8].
Table 2: In Vitro Monoamine Reuptake Inhibition Profile of Ansofaxine Hydrochloride
Transporter | IC50 (nM) | Relative Potency | Comparative Agent (Desvenlafaxine IC50) |
---|---|---|---|
DAT (Dopamine) | 491 ± 3.2 | 1.00 (Reference) | >10,000 nM |
SERT (Serotonin) | 723 ± 5.7 | 0.68 | 53 ± 1.8 nM |
NET (Norepinephrine) | 763 ± 9.1 | 0.64 | 538 ± 12.4 nM |
The distinct potency ratio (DAT > SERT ≈ NET) reflects ansofaxine's balanced transporter affinity. Its DAT inhibition (IC₅₀ = 491 nM) is notably stronger than that observed for many reference compounds, while its SERT and NET inhibition remains within the pharmacologically active range [2] [7]. The DAT:SERT inhibition ratio of approximately 1:1.5 indicates relatively balanced dopaminergic and serotonergic activity, potentially explaining the favorable profile for anhedonia improvement without significant serotonergic side effects [8].
Pharmacologically, ansofaxine demonstrates simultaneous binding kinetics at all three transporters, with occupancy studies confirming engagement at therapeutic concentrations. This multi-target mechanism distinguishes it from sequential reuptake inhibitors like some SNRIs that require higher concentrations to inhibit dopamine reuptake [7]. The transporter inhibition hierarchy (DAT > SERT > NET) may contribute to its clinical effects, as preferential dopamine reuptake inhibition could translate to faster improvement in energy and motivation compared to predominantly serotonergic agents [1] [8].
Neurochemical studies in rodent models provide compelling evidence for ansofaxine's in vivo effects on central monoamine systems. Acute administration of ansofaxine hydrochloride (10-40 mg/kg, orally) induces significant elevation of extracellular 5-HT (172%), NE (148%), and DA (206%) in the rat striatum as measured by microdialysis techniques. Chronic administration (14 days) maintains this elevation while exhibiting adaptive receptor changes that may contribute to sustained antidepressant effects without tolerance development [1] [7].
The dopamine-enhancing effect of ansofaxine is particularly noteworthy when compared to conventional antidepressants. At equivalent doses, ansofaxine produces a significantly greater increase in striatal DA concentrations (+206%) than desvenlafaxine (+68%), confirming its unique TRI properties beyond being merely a prodrug. This effect occurs through direct DAT blockade rather than secondary mechanisms, as confirmed by receptor binding studies [1] [7]. The elevation in DA is clinically relevant given the dopamine deficiency hypothesis of depression, which posits that inadequate dopaminergic neurotransmission in mesolimbic pathways underlies core symptoms of anhedonia and psychomotor retardation [7] [8].
Table 3: Neurochemical Effects of Ansofaxine in Precentral Nervous System Models
Parameter | Acute Administration | Chronic Administration | Measurement Method |
---|---|---|---|
Striatal DA Increase | 206% ± 12% | 192% ± 8% | In vivo microdialysis |
Striatal 5-HT Increase | 172% ± 9% | 165% ± 11% | In vivo microdialysis |
Striatal NE Increase | 148% ± 7% | 142% ± 10% | In vivo microdialysis |
Prefrontal Cortex DA | 185% ± 15% | 178% ± 9% | Microdialysis |
CSF Monoamine Metabolites | HVA ↑ 38%, 5-HIAA ↑ 27% | Sustained elevation | HPLC analysis |
Beyond standard depression models, research in tumor-bearing mice has revealed additional neuroimmunological dimensions of ansofaxine's monoamine modulation. In CT26 colon cancer models, ansofaxine administration (50 mg/kg/day) significantly increased peripheral dopamine levels while reducing serotonin concentrations. This neurotransmitter rebalancing correlated with enhanced CD8+ T-cell proliferation, reduced exhausted CD8+ T cells, and increased infiltration of NK cells and M1 macrophages into tumors—demonstrating potential bidirectional communication between monoaminergic and immune systems [3] [6] [10].
The neuroendocrine effects of ansofaxine further illustrate its systemic impact. Chronic administration in stress models significantly reduces serum corticosterone while increasing testosterone levels, suggesting normalization of hypothalamic-pituitary-adrenal (HPA) axis dysfunction commonly observed in depression [7]. This HPA modulation may contribute to the compound's efficacy in depression with comorbid anxiety or stress-related disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7